molecular formula C15H15N5O3S B11350423 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11350423
M. Wt: 345.4 g/mol
InChI Key: KBRAUAIESKDHAE-UHFFFAOYSA-N
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Description

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the oxadiazole and thiadiazole rings separately, followed by their coupling. The oxadiazole ring can be synthesized through the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions . The thiadiazole ring is often formed by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives . The final coupling step involves the reaction of the oxadiazole and thiadiazole intermediates under suitable conditions to form the desired butanamide compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the rings can lead to partially or fully saturated heterocycles .

Scientific Research Applications

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets in biological systems. The oxadiazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C15H15N5O3S/c1-22-11-6-3-2-5-10(11)14-18-13(23-20-14)8-4-7-12(21)17-15-19-16-9-24-15/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,19,21)

InChI Key

KBRAUAIESKDHAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NN=CS3

Origin of Product

United States

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